molecular formula C16H17NO4 B2479946 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid CAS No. 708280-43-7

4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid

Cat. No.: B2479946
CAS No.: 708280-43-7
M. Wt: 287.315
InChI Key: PQHOGMSCPSKDKP-UHFFFAOYSA-N
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Description

. It belongs to the class of furan derivatives, which are known for their therapeutic efficacy in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid involves multiple steps, typically starting with the preparation of the furan ring. One common method includes the reaction of 5-ethyl-2-furyl with propanoic acid to form the intermediate compound. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final pharmaceutical-grade product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying furan derivatives and their reactivity.

    Biology: Investigated for its anti-inflammatory and analgesic properties.

    Medicine: Utilized in the development of new NSAIDs and pain management therapies.

    Industry: Employed in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: Known for its longer duration of action compared to other NSAIDs.

    Ketoprofen: Used for its potent anti-inflammatory effects.

Uniqueness

4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid is unique due to its specific furan ring structure, which contributes to its distinct pharmacological profile. Its efficacy in treating pain and inflammation, along with its relatively low side effect profile, makes it a valuable compound in the field of medicine.

Properties

IUPAC Name

4-[3-(5-ethylfuran-2-yl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-2-13-7-8-14(21-13)9-10-15(18)17-12-5-3-11(4-6-12)16(19)20/h3-8H,2,9-10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHOGMSCPSKDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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